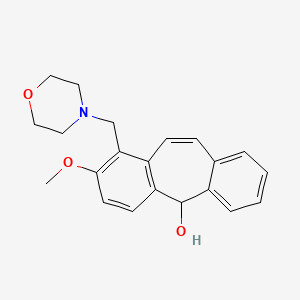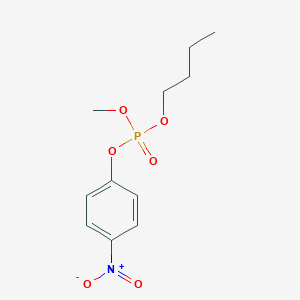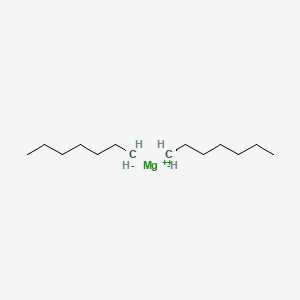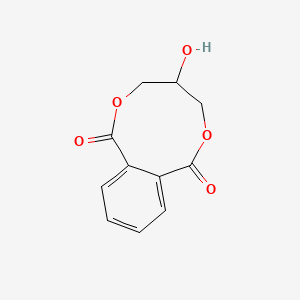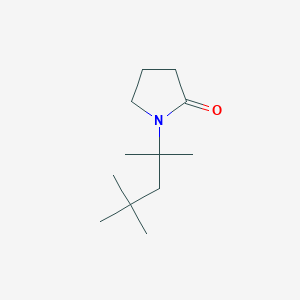
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups. This compound is notable for its unique structure, which includes an amine oxide moiety. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide typically involves the reaction of N-(phosphonomethyl)glycine with formaldehyde and hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium or a suitable organic solvent.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactant Feed: Continuous feeding of N-(phosphonomethyl)glycine, formaldehyde, and hydrogen peroxide.
Reaction Control: Monitoring temperature, pH, and reactant concentrations.
Purification: Post-reaction purification using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The amine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding amine under reductive conditions.
Substitution: The carboxymethyl and phosphonomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide exerts its effects involves:
Molecular Targets: Interaction with metal ions, proteins, and enzymes.
Pathways: Chelation of metal ions, inhibition of enzyme activity, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(Carboxymethyl)glycine: Lacks the phosphonomethyl group.
N-(Phosphonomethyl)glycine: Lacks the carboxymethyl group.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine: Lacks the amine oxide moiety.
Uniqueness
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is unique due to the presence of both carboxymethyl and phosphonomethyl groups along with an amine oxide moiety. This combination imparts distinct chemical properties, making it versatile for various applications.
Properties
CAS No. |
53792-67-9 |
|---|---|
Molecular Formula |
C5H12NO6P |
Molecular Weight |
213.13 g/mol |
IUPAC Name |
N-ethyl-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H12NO6P/c1-2-6(9,3-5(7)8)4-13(10,11)12/h2-4H2,1H3,(H,7,8)(H2,10,11,12) |
InChI Key |
BVCBMXDKKJNKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


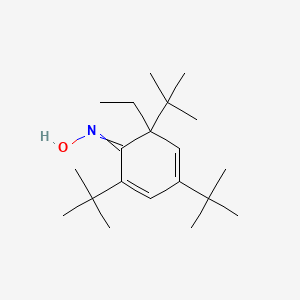
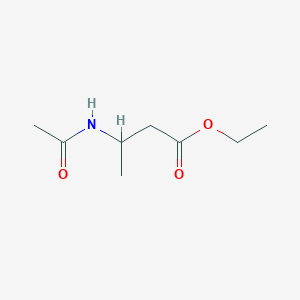
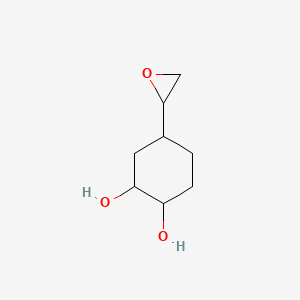
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
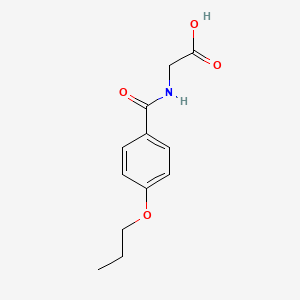
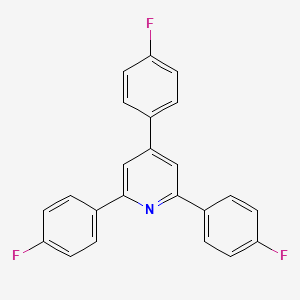
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
